molecular formula C13H17NO4 B13433266 (2R)-2-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid

(2R)-2-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B13433266
M. Wt: 251.28 g/mol
InChI Key: RBBWNFMGMZSNSC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{(Benzyloxy)carbonylamino}butanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{(Benzyloxy)carbonylamino}butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of an appropriate amino acid derivative with benzyl chloroformate under basic conditions to form the Cbz-protected amino acid. The methylation of the amino group can be achieved using methyl iodide in the presence of a base such as sodium hydride. The final step involves the hydrolysis of the ester group to yield the desired (2R)-2-{(Benzyloxy)carbonylamino}butanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{(Benzyloxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various Cbz-protected derivatives.

Scientific Research Applications

(2R)-2-{(Benzyloxy)carbonylamino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-{(Benzyloxy)carbonylamino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-phenylbutanoic acid: Similar structure but lacks the benzyloxycarbonyl group.

    (2R)-2-{(tert-Butyloxy)carbonylamino}butanoic acid: Similar structure but with a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

(2R)-2-{(Benzyloxy)carbonylamino}butanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl protecting group and a methylamino group. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16)/t11-/m1/s1

InChI Key

RBBWNFMGMZSNSC-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.